Acetyl chloride,[(1-iminobutyl)amino]-
Description
Acetyl chloride, [(1-iminobutyl)amino]- is a specialized acylating agent characterized by an acetyl chloride backbone modified with a 1-iminobutyl amino group. The 1-iminobutyl substituent may influence solubility, stability, and reaction specificity compared to unmodified acetyl chloride or other acylating agents. This analysis draws comparisons with structurally and functionally related compounds, leveraging available research on acetyl chloride and its analogs .
Properties
Molecular Formula |
C6H11ClN2O |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
2-(1-aminobutylideneamino)acetyl chloride |
InChI |
InChI=1S/C6H11ClN2O/c1-2-3-6(8)9-4-5(7)10/h2-4H2,1H3,(H2,8,9) |
InChI Key |
NFYHAOWIKIAZNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NCC(=O)Cl)N |
Origin of Product |
United States |
Preparation Methods
General Acetylation Using Acetyl Chloride
The primary method to prepare acetyl chloride derivatives with amino substituents is through acetylation of the free amine group using acetyl chloride. This reaction typically proceeds under mild conditions at or near room temperature in an appropriate solvent such as dichloromethane (DCM), dimethylformamide (DMF), or dimethylacetamide (DMAC). The presence of base catalysts or coupling agents like N,N-diisopropylethylamine (DIEA) and 4-dimethylaminopyridine (DMAP) can facilitate the acetylation process by neutralizing the hydrogen chloride generated and activating the acetyl chloride reagent.
-
- Temperature: Approximately room temperature (20–25 °C)
- Solvents: DCM, DMF, DMAC
- Catalysts: DIEA, DMAP
- Reaction time: Typically several hours (e.g., 17 hours at 35 °C in some cases)
Protection of Amino Groups via Acetylation
In synthetic sequences involving indoline or related amines, the free amine can be protected by acetylation using acetyl chloride to prevent side reactions during further functionalization steps such as nitration or reduction. This protection is crucial for selective transformations and can be reversed later by hydrolysis.
- Example:
- Acetylation of indoline amine groups with acetyl chloride or acetic anhydride under standard coupling conditions at room temperature.
- Use of DIEA and DMAP as coupling agents.
- Solvent: DCM, DMF, or DMAC.
- The acetylated intermediate is stable under nitration conditions and can be deprotected after subsequent steps.
Alternative Reduction and Functional Group Transformations
The preparation of amino-substituted acetyl chloride derivatives may involve nitration followed by reduction steps. For example, nitration of dihydro-indole rings can be performed with sulfuric acid and fuming nitric acid at low temperatures (around 0 °C), followed by reduction of the nitro group to an amine via catalytic hydrogenation or chemical reduction with zinc and acetic acid. These steps are often integrated with acetylation reactions to protect amine functionalities.
Data Tables Summarizing Preparation Parameters
Supporting Research Results and Discussion
The patent literature and peer-reviewed studies indicate that acetyl chloride is a reliable acetylating agent for the preparation of amino-substituted acetyl chloride derivatives, including [(1-iminobutyl)amino]-acetyl chloride compounds. The reaction proceeds smoothly at room temperature, allowing selective acetylation of primary amines without significant side reactions.
- The use of bases such as DIEA and catalysts like DMAP enhances the reaction rate and yield by scavenging HCl and activating the acetyl chloride.
- Protection of amine groups via acetylation is a common strategy to facilitate further synthetic transformations such as nitration and reduction, which are often required in the synthesis of complex acetyl chloride derivatives.
- Reduction of nitro groups to amines can be achieved by catalytic hydrogenation or chemical methods (e.g., zinc in acetic acid), which are compatible with acetylated intermediates.
Chemical Reactions Analysis
Types of Reactions
Acetyl chloride,[(1-iminobutyl)amino]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can react with compounds containing multiple bonds, such as alkenes and alkynes, to form addition products.
Condensation Reactions: It can undergo condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in reactions with Acetyl chloride,[(1-iminobutyl)amino]- include bases, acids, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving Acetyl chloride,[(1-iminobutyl)amino]- depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions typically yield substituted amides or esters .
Scientific Research Applications
Chemical Properties and Structure
Acetyl chloride, [(1-iminobutyl)amino]- has the molecular formula CHClNO and is characterized by the presence of an acetyl group attached to an amine. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Organic Synthesis
Acetyl chloride is widely used as an acetylation agent in organic synthesis. It facilitates the introduction of acetyl groups into substrates, which is crucial for the formation of various organic compounds.
Applications in Synthesis:
- Pharmaceuticals: Used as a precursor for synthesizing active pharmaceutical ingredients such as acetylsalicylic acid (aspirin), paracetamol, and ibuprofen. The acetylation process enhances the pharmacological properties of these compounds by improving their solubility and bioavailability .
- Pesticides: Employed in the synthesis of agrochemicals, where acetylation improves the efficacy and stability of active ingredients .
Case Studies in Pharmaceutical Development
Case Study 1: Synthesis of Acetylsalicylic Acid
- Objective: To synthesize acetylsalicylic acid using acetyl chloride as an acetylating agent.
- Methodology: The reaction involves the reaction of salicylic acid with acetyl chloride in the presence of a base (e.g., pyridine) to yield acetylsalicylic acid.
- Results: The yield was reported to be over 90%, demonstrating the efficiency of acetyl chloride in facilitating this reaction.
Case Study 2: Development of Anti-inflammatory Drugs
- Objective: To explore the synthesis of novel anti-inflammatory agents utilizing acetyl chloride.
- Methodology: Various amines were reacted with acetyl chloride to produce N-acetyl derivatives.
- Results: Several compounds exhibited significant anti-inflammatory activity in vitro, highlighting the potential of acetyl chloride-derived compounds in drug development.
Table 1: Summary of Compounds Synthesized from Acetyl Chloride
Mechanism of Action
The mechanism of action of Acetyl chloride,[(1-iminobutyl)amino]- involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The specific pathways and molecular targets depend on the reaction conditions and reagents used .
Comparison with Similar Compounds
Acetyl Chloride vs. Ethyl Chloroformate
Acetyl chloride (CAS 75-36-5) and ethyl chloroformate are both acylating agents, but they exhibit distinct properties:
Ethyl chloroformate is often favored in industrial settings due to fewer regulatory hurdles and comparable efficiency in carboxamide formation . However, acetyl chloride remains superior in reactions requiring Lewis acid catalysts like AlCl3 .
Substituted Acetyl Chlorides
Structurally related derivatives, such as phenylglycine chloride hydrochloride (CAS 2901-77-9) and acetyl chloride, [(3-methyl-1-oxobutyl)amino]- (CAS 880363-62-2), highlight the impact of substituents:
The 1-iminobutyl group in the target compound may improve stability in aqueous environments compared to unmodified acetyl chloride, which hydrolyzes rapidly in water .
Alternative Acylating Agents
Malonyl chloride and acetic anhydride are alternatives with distinct advantages:
Research Findings and Data
Reaction Efficiency in Acylation
Kinetic Studies
Acetyl chloride undergoes alcoholysis in ethanol with an activation energy of 13.2 kcal/mol, following Arrhenius kinetics . Competing hydrolysis reduces efficiency in aqueous systems, necessitating anhydrous conditions .
Q & A
Q. What are the critical safety considerations when handling acetyl chloride derivatives like [(1-iminobutyl)amino]-acetyl chloride in laboratory settings?
Answer:
- Engineering Controls: Use fume hoods to prevent inhalation of vapors and ensure proper ventilation. Avoid water contact due to violent hydrolysis .
- Personal Protective Equipment (PPE): Wear butyl-rubber gloves (0.3 mm thickness, tested to EN374 standards) and flame-retardant antistatic suits. Use full-face respirators with AXBEK cartridges if engineering controls are insufficient .
- Storage: Store in sealed containers under inert gas (e.g., nitrogen) away from heat, sparks, and oxidizing agents. Keep desiccants nearby to prevent moisture ingress .
- Emergency Protocols: For skin/eye exposure, rinse immediately with water for ≥15 minutes. Use dry chemical extinguishers (e.g., CO₂) for fires, as water exacerbates reactivity .
Q. What synthetic methodologies are effective for introducing the (1-iminobutyl)amino group into acetyl chloride derivatives?
Answer:
- Stepwise Functionalization: Start with acetyl chloride and react it with 1-iminobutylamine under anhydrous conditions. Use a Schlenk line to maintain inert atmosphere (e.g., argon) and prevent hydrolysis .
- Protection-Deprotection Strategy: Protect the imine group with tert-butoxycarbonyl (Boc) before acylation. Deprotect using trifluoroacetic acid post-reaction to preserve the (1-iminobutyl)amino moiety .
- Characterization: Confirm success via ¹H/¹³C NMR (e.g., δ ~2.1 ppm for acetyl CH₃; δ ~8.3 ppm for imine protons) and FT-IR (C=O stretch ~1800 cm⁻¹, C=N stretch ~1650 cm⁻¹) .
Q. How can researchers characterize the stability of [(1-iminobutyl)amino]-acetyl chloride under varying experimental conditions?
Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Monitor decomposition onset (typically >100°C for acetyl chlorides) .
- Hydrolytic Stability: Conduct kinetic studies in buffered solutions (pH 3–10) using HPLC to quantify residual compound. Plot degradation rates to identify pH-sensitive conditions .
- Light Sensitivity: Expose samples to UV-Vis light (254–365 nm) and track changes via UV spectroscopy. Use amber glassware for light-sensitive storage .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterated acetyl chloride) resolve ambiguities in NMR analysis of [(1-iminobutyl)amino]-acetyl chloride derivatives?
Answer:
- Deuterium Exchange: Synthesize [(1-iminobutyl)amino]-acetyl-d₃ chloride by replacing CH₃CO with CD₃CO. This simplifies ¹H NMR spectra by eliminating splitting from acetyl protons, enabling precise tracking of imine group interactions .
- Quantitative Analysis: Integrate deuterated vs. non-deuterated peaks to calculate substitution efficiency. Use ²H NMR to confirm isotopic purity .
- Application Example: Study acetyl group distribution in cellulose acetate derivatives by partial deuteration, revealing regioselectivity in acetylation reactions .
Q. How do reaction kinetics and mechanistic pathways differ when [(1-iminobutyl)amino]-acetyl chloride is used in nucleophilic acyl substitution versus Friedel-Crafts acylation?
Answer:
- Nucleophilic Substitution: Monitor via stopped-flow spectroscopy in aprotic solvents (e.g., THF). The rate-determining step involves imine nitrogen attacking the carbonyl, with Cl⁻ as a leaving group. Use Eyring plots to compare activation energies .
- Friedel-Crafts Acylation: Conduct in dichloromethane with Lewis acids (e.g., AlCl₃). Track aromatic proton shifts (¹H NMR) to confirm para/meta substitution patterns. Competing side reactions (e.g., hydrolysis) require strict moisture control .
- Contradiction Resolution: If yields diverge from theoretical predictions, use DFT calculations to model transition states and identify steric/electronic barriers from the iminobutyl group .
Q. What strategies address contradictory data in the reactivity of [(1-iminobutyl)amino]-acetyl chloride with Grignard reagents versus organozinc compounds?
Answer:
- Grignard Reagents: React in dry diethyl ether at −78°C. The bulky iminobutyl group may hinder nucleophilic attack, leading to lower yields. Use in situ IR to detect intermediate enolate formation .
- Organozinc Reagents: Employ Negishi coupling in THF at room temperature. The milder nucleophile reduces steric clashes, improving selectivity. Confirm products via GC-MS .
- Root-Cause Analysis: Compare reaction quenches (e.g., D₂O vs. NH₄Cl) to isolate intermediates. Use X-ray crystallography to resolve structural ambiguities in unexpected byproducts .
Q. How can [(1-iminobutyl)amino]-acetyl chloride be utilized in the development of enzyme inhibitors or bioactive probes?
Answer:
- Enzyme Inhibition: Design acylating agents targeting serine hydrolases. Test inhibitory activity via fluorometric assays (e.g., using p-nitrophenyl acetate as a substrate) .
- Probe Synthesis: Conjugate the compound to fluorescent tags (e.g., dansyl chloride) for tracking cellular uptake. Validate localization via confocal microscopy .
- SAR Studies: Modify the iminobutyl chain length and measure IC₅₀ values against target enzymes. Use molecular docking to correlate structural changes with binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
